Acide 3-(4-hydroxyphénoxy)benzoïque

Vue d'ensemble

Description

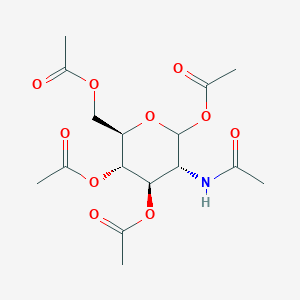

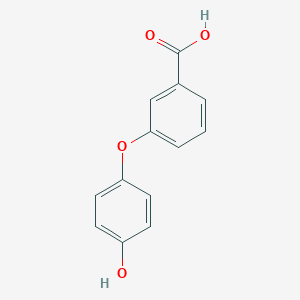

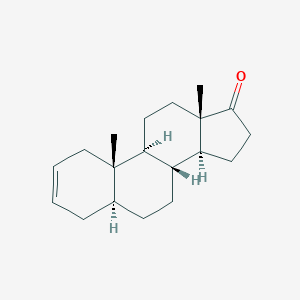

3-(4-Hydroxyphenoxy)benzoic acid, also known as 4-hydroxybenzoic acid, is an organic compound commonly used in scientific research. It is a derivative of benzoic acid, which is a naturally occurring compound found in many plants and fruits. 4-hydroxybenzoic acid has a wide range of applications in scientific research and is a valuable tool for studying the biochemical and physiological effects of various compounds.

Applications De Recherche Scientifique

Recherche pharmaceutique

Acide 3-(4-hydroxyphénoxy)benzoïque : est utilisé dans la synthèse de divers composés bioactifs. Il a été utilisé pour créer des molécules complexes avec des effets antitumoraux et anti-inflammatoires potentiels . Par exemple, il est impliqué dans la synthèse de candidats radiotraceurs pour l'imagerie de l'expression de la cyclooxygénase-2 (COX-2) dans le cerveau, ce qui est important pour les diagnostics médicaux .

Science des matériaux

En science des matériaux, ce composé sert de précurseur pour la création de polymères aux propriétés spécifiques. Ses dérivés sont appliqués dans la production de plastiques, d'adhésifs et de revêtements pour améliorer la stabilité thermique et la résistance au feu . Il est également utilisé comme antioxydant, absorbant ultraviolet et ignifugeant .

Science de l'environnement

This compound : est un métabolite formé lors de la dégradation des substances du groupe des pyréthroïdes. Ces substances sont couramment utilisées dans les produits de protection des plantes, et la compréhension de leurs métabolites est cruciale pour évaluer l'impact environnemental et garantir une utilisation sûre .

Chimie analytique

Ce composé est disponible pour les chercheurs en découverte précoce et fait partie d'une collection de produits chimiques uniques utilisés en chimie analytique. Il est essentiel pour les chercheurs de confirmer l'identité et la pureté du produit, ce qui souligne son rôle dans les normes analytiques et le contrôle de la qualité .

Biochimie

En biochimie, This compound est un élément constitutif de la synthèse de produits naturels bioactifs et de polymères conducteurs. Ses dérivés sont étudiés pour leurs activités biologiques potentielles, qui comprennent des rôles dans les voies métaboliques et comme intermédiaires dans les processus biosynthétiques .

Agriculture

En tant que métabolite des pesticides pyréthroïdes, This compound est important en agriculture. Comprendre son rôle et son comportement dans l'environnement aide à développer des pesticides plus sûrs et à évaluer leurs produits de dégradation à des fins réglementaires .

Toxicologie

Des études toxicologiques sur les métabolites des pyréthroïdes, y compris This compound, fournissent des informations sur leurs impacts potentiels sur la santé. Ces études sont essentielles pour établir des directives de sécurité et des niveaux d'exposition admissibles .

Chimie synthétique

Ce composé est utilisé en chimie synthétique pour créer une variété de molécules complexes. Sa polyvalence permet aux chimistes d'introduire des groupes fonctionnels qui confèrent des propriétés désirées aux molécules synthétisées, qui peuvent être adaptées à des applications industrielles ou de recherche spécifiques<a aria-label="1: " data-citationid="29552415-644a-2692-f753-aa7ad7a7af28-42" h="ID=

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound belongs to the class of organic compounds known as diphenylethers . These compounds are aromatic and contain two benzene rings linked to each other through an ether group .

Mode of Action

Related compounds, such as 4-(4 -hydroxyphenylazo)benzoic acid, have been shown to have azo functionality that can be reduced, cleaving the n-n bond to yield two primary amines

Biochemical Pathways

It is known that metabolites formed during the breakdown of many active substances belonging to the pyrethroid group, such as 3-phenoxybenzoic acid (pba) and 3-(4’-hydroxyphenoxy)benzoic acid (pba(oh)), can be further metabolised by enzymes, mainly p450 enzymes in the liver, intestine, and other tissues .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic properties.

Analyse Biochimique

Cellular Effects

Some studies suggest that it may produce cell cycle arrest, inhibit cell differentiation, and generate reactive oxygen species, indicating the potential for immunotoxicity . It’s also suggested that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s hypothesized that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

3-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCDVKVZWMYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188569 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35065-12-4 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of 3-(4-Hydroxyphenoxy)benzoic acid in mammals?

A1: Studies in rats have shown that 3-(4-Hydroxyphenoxy)benzoic acid is primarily excreted in urine, mainly as the sulfate conjugate. [, , , , ] This suggests that sulfation is a key detoxification pathway for this compound in mammals.

Q2: Is there a difference in the metabolism of the cis and trans isomers of cypermethrin, a pyrethroid that forms 3-(4-Hydroxyphenoxy)benzoic acid as a metabolite?

A2: Yes, research indicates that while both cis- and trans-cypermethrin are metabolized to 3-(4-Hydroxyphenoxy)benzoic acid, there are differences in the metabolic pathways and excretion profiles. [, ] For example, in mice, trans-cypermethrin metabolites are primarily excreted in urine, while cis-cypermethrin metabolites are mainly found in feces. []

Q3: How is 3-(4-Hydroxyphenoxy)benzoic acid formed from pyrethroid insecticides?

A3: Pyrethroids like cypermethrin undergo enzymatic cleavage of the ester bond in vivo. [, ] This cleavage releases the 3-phenoxybenzyl moiety, which is further metabolized to 3-(4-Hydroxyphenoxy)benzoic acid, primarily via aryl hydroxylation. [, ]

Q4: Can 3-(4-Hydroxyphenoxy)benzoic acid form conjugates other than sulfate?

A5: Yes, research shows that 3-(4-Hydroxyphenoxy)benzoic acid can conjugate with glucuronic acid and amino acids, such as glycine and taurine. [, , , ] These conjugation reactions contribute to the detoxification and excretion of this metabolite.

Q5: Is 3-(4-Hydroxyphenoxy)benzoic acid found as a residue in plants treated with pyrethroids?

A6: While 3-(4-Hydroxyphenoxy)benzoic acid itself hasn't been widely reported as a plant residue, its precursor, 3-phenoxybenzoic acid, is a common metabolite of pyrethroids in plants. [, , ] This suggests that plants might possess the metabolic pathways to further convert 3-phenoxybenzoic acid to 3-(4-Hydroxyphenoxy)benzoic acid.

Q6: Can bound residues of pyrethroids in plants be metabolized to 3-(4-Hydroxyphenoxy)benzoic acid in mammals?

A7: A study on bound residues of deltamethrin in stored wheat demonstrated that rats fed with treated wheat excreted 3-(4-Hydroxyphenoxy)benzoic acid in their urine. [] This suggests that bound residues can be bioavailable and contribute to the formation of this metabolite in mammals.

Q7: Has 3-(4-Hydroxyphenoxy)benzoic acid been investigated for potential applications beyond its role as a pyrethroid metabolite?

A8: Yes, research has explored the use of 3-(4-Hydroxyphenoxy)benzoic acid in polymer synthesis. [] It has been successfully incorporated into copolyesters, demonstrating its potential utility in material science.

Q8: Can the urinary metabolite profile differentiate between oral and dermal exposure to cypermethrin?

A9: Yes, studies in humans indicate that the ratio of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) to the combined amount of 3-phenoxybenzoic acid and 3-(4-Hydroxyphenoxy)benzoic acid differs significantly between oral and dermal exposure to cypermethrin. [] This difference can be valuable in occupational exposure monitoring.

Q9: Are there any regulatory considerations regarding 3-(4-Hydroxyphenoxy)benzoic acid as a pyrethroid metabolite?

A10: The European Food Safety Authority (EFSA) has investigated the inclusion of 3-(4-Hydroxyphenoxy)benzoic acid in the residue definitions for risk assessment of pyrethroids. [] This highlights the increasing focus on understanding the potential risks associated with this common metabolite.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)